molecular formula C18H17BrN2O3 B2668546 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-20-8

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2668546
CAS No.: 1351581-20-8
M. Wt: 389.249
InChI Key: AKXDZYXJBRWYFB-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a morpholine ring with a carboxamide functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylmorpholine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride, to form benzylmorpholine.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromobenzene and a brominating agent, such as bromine or N-bromosuccinimide (NBS).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable amine, such as 3-bromophenylamine, and a coupling agent, such as carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(3-difluoromethanesulfonylphenyl)piperazine-1-carbothioamide
  • 4-benzyl-N-(3-chlorophenyl)-5-oxomorpholine-3-carboxamide
  • 4-benzyl-N-(3-methylphenyl)-5-oxomorpholine-3-carboxamide

Uniqueness

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-7-4-8-15(9-14)20-18(23)16-11-24-12-17(22)21(16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXDZYXJBRWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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